molecular formula C13H17N3O2 B11865283 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 37143-33-2

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B11865283
CAS No.: 37143-33-2
M. Wt: 247.29 g/mol
InChI Key: AKFXECHDUWXXFZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a spirocyclic compound characterized by a 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene core substituted with a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₁₃H₁₅N₃O₂ (MW: 245.28 g/mol).

Properties

CAS No.

37143-33-2

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C13H17N3O2/c1-17-11-4-2-10(3-5-11)12-15-13(18-16-12)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,16)

InChI Key

AKFXECHDUWXXFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCNCC3)ON2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro structure . The process may also involve steps such as cyclization and acylation to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the laboratory synthesis for larger scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing cost-effective measures to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • Methoxy (-OCH₃) : Electron-donating para-substituent enhances solubility in polar solvents compared to methyl (-CH₃) .
  • Chloro (-Cl) : Electron-withdrawing nature may improve binding affinity in biological targets (e.g., antiviral activity) .
  • Fluoro (-F) : Combines electronegativity with small atomic radius, optimizing pharmacokinetic properties .

Steric and Conformational Differences: Para-substituted derivatives (e.g., 4-methylphenyl) adopt stable chair conformations in piperidinone rings, as seen in X-ray studies . Ortho-substituted methoxyphenyl derivatives may exhibit puckered spirocyclic cores due to steric clashes .

Biological Activity

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 37143-33-2

Mechanisms of Biological Activity

Research indicates that compounds with a triazaspiro structure can exhibit various biological activities, primarily due to their ability to interact with biological targets such as enzymes and receptors.

1. Mitochondrial Permeability Transition Pore (mPTP) Inhibition

One of the notable activities of this compound is its inhibitory effect on the mPTP. Studies have shown that compounds derived from the triazaspiro scaffold can effectively inhibit mPTP opening, which is crucial in preventing myocardial cell death during ischemia-reperfusion injury. This mechanism was validated in a model of myocardial infarction (MI), where the compound demonstrated a reduction in apoptotic rates and improved cardiac function upon administration during reperfusion .

2. Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. In preclinical models, these compounds showed promise in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of compounds within the same structural class as this compound.

Case Study 1: Myocardial Infarction Model

In a study published in PubMed, researchers evaluated the effects of triazaspiro compounds on heart tissue during ischemic conditions. The results indicated that these compounds significantly preserved mitochondrial ATP levels and reduced cell death markers when administered during reperfusion .

Case Study 2: In Vivo Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of related compounds in a rat model of arthritis. The results showed a marked reduction in knee swelling and inflammatory cytokine levels following treatment with triazaspiro derivatives .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
mPTP InhibitionReduces apoptotic rates in MI models
Anti-inflammatoryDecreases inflammation markers
Cardiac Function ImprovementEnhances recovery post-reperfusion

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